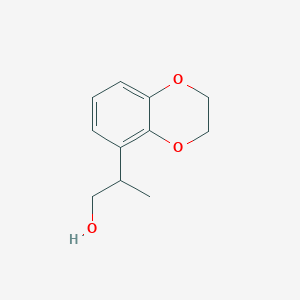
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is a chemical compound belonging to the class of organic compounds known as benzodioxins. Benzodioxins are characterized by a benzene ring fused to a dioxin ring. This particular compound features a 2,3-dihydro-1,4-benzodioxin moiety attached to a propan-1-ol group. It is a versatile compound with applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-5-amine as the starting material.
Alkylation Reaction: The amine group is alkylated using an appropriate alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Reduction Reaction: The resulting intermediate undergoes reduction, often using hydrogen gas in the presence of a palladium catalyst, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to produce simpler derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: Reagents like nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation Products: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanal and 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid.
Reduction Products: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol.
Substitution Products: Nitro derivatives, bromo derivatives, and sulfonic acid derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is similar to other benzodioxin derivatives, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol and 2-(2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-ol. These compounds differ in the position of the dihydrobenzodioxin moiety on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
Comparison with Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2-(2,3-Dihydro-1,4-benzodioxin-7-yl)propan-1-ol
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanal
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid
This comprehensive overview provides a detailed understanding of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8,12H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYTPOUPQHNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














